Biotin-PEG3-oxyamine HCl salt
Overview
Description
Biotin-PEG3-oxyamine HCl salt is an aldehyde-reactive biotinylation reagent. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.
Mechanism of Action
Target of Action
Biotin-PEG3-oxyamine HCl salt is primarily targeted towards molecules with free aldehydes or ketones . These molecules can be found in a variety of biological systems, including carbohydrates and glycoproteins .
Mode of Action
The compound is an aldehyde-reactive biotinylation reagent . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This allows the compound to bind to its targets and modify their chemical structure .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the oxidation of carbohydrates or glycans . This is achieved through the formation of an oxime bond with the aldehyde group present in these molecules . The compound can also react with ketones, further expanding its range of potential targets .
Pharmacokinetics
The presence of the peg3 (polyethylene glycol) group in the compound is known to enhance water solubility and biocompatibility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the biotinylation of target molecules . Biotinylation is a process where biotin is covalently attached to proteins, nucleic acids, or other biomolecules. This process is often used in various biological researches for studying and detecting these biotinylated biomolecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a reductant can lead to the formation of a hydroxylamine linkage instead of an oxime bond . Additionally, the compound’s stability and solubility can be enhanced in the form of a hydrochloride (HCl) salt .
Biochemical Analysis
Biochemical Properties
Biotin-PEG3-oxyamine HCl salt plays a significant role in biochemical reactions. It contains an oxyamine group that can react with an aldehyde to form a reversible oxime bond . This property makes it highly useful for labeling carbohydrates, glycoproteins, and other molecules with biotin following oxidation of the carbohydrate or glycan with sodium periodate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by enabling the labeling of carbohydrates and glycoproteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes to form oxime bonds . If reduced, the oxime can be converted to a stable carbon-N bond . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCOSDGJNTXSBD-ZOBUZTSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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